NCS-MP-NODA

描述

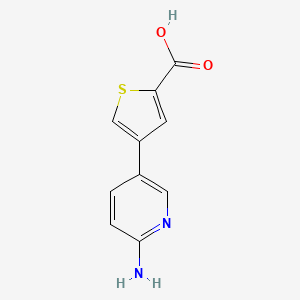

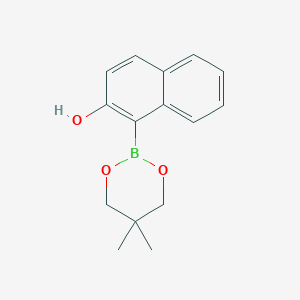

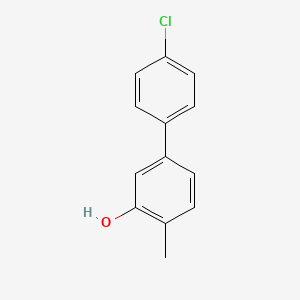

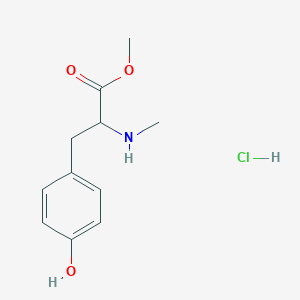

NCS-MP-NODA, also known as 2,2’- (7- (4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a chelating agent used for Al18F labeling of peptides and antibodies . It is a white powder with a molecular weight of 392.47 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction of the precursor molecule with this compound. For instance, in one study, the precursor molecule was reacted with this compound and triethylamine, and the reaction was incubated at room temperature overnight . The product was then purified via HPLC .

Physical and Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 392.47 g/mol and a molecular formula of C18H24N4O4S .

科学研究应用

国家南极和海洋研究中心

国家南极和海洋研究中心(NCAOR)协调极地和海洋活动。它在南极、北极、南大洋和喜马拉雅山等专业领域进行研究,并实施海洋调查和矿产资源计划。这包括印度专属经济区和印度大陆架计划的地质调查、海洋船舶的技术管理以及印度洋海岭区域的勘探 (Thamban & Ravichandran, 2016).

肺部图像数据库联盟

肺部图像数据库联盟(LIDC)专注于推进胸部计算机断层扫描(CT)中肺结节的计算机辅助诊断(CAD)研究。它涉及协作努力,为基于 CT 扫描检测肺结节的 CAD 方法的开发、培训和评估开发一个图像数据库 (Armato 等,2004).

纳米载体介导的癌症治疗递送方法

纳米载体(NCs)是纳米级载体,旨在将药物递送到靶向恶性组织或器官,从而显着提高癌症治疗中的靶向效率和治疗效果。本综述重点介绍了针对癌症治疗的 NC 介导药物递送系统的典型方法和最新趋势 (Jeong 等,2016).

多功能近红外发射纳米偶联物

金纳米簇(NCs)被功能化用于肿瘤诊断和治疗。它们作为荧光探针和前药,在体外和体内均得到应用。本研究表明,用功能性配体修饰的无毒 Au NCs 有望用于靶向肿瘤成像,并作为癌症治疗中前药的核心设计 (Chen 等,2012).

胶体纳米晶体在电子和光电应用中的前景

纳米晶体(NCs)是金属、半导体和磁性材料的微小晶体,其潜在应用范围从医学到电子和光电器件。本综述讨论了有关 NCs 的最新研究,重点介绍了它们在各个领域的合成和应用 (Talapin 等,2010).

太空中的组织芯片

国家转化科学促进中心(NCATS)和国际空间站(ISS)美国国家实验室合作开展太空中的组织芯片计划。该计划涉及微生理系统(MPS),也称为“器官芯片”或“组织芯片”,用于体外模拟人体生理和疾病 (Low & Giulianotti, 2019).

纳米科学与纳米晶体的展望

这项研究重点介绍了胶体纳米晶体(NCs)作为一类重要的材料,在医学、电子和光电器件中具有应用。本文回顾了有关胶体 NCs 的最新研究及其前景广阔的未来应用 (Kovalenko 等,2015).

作用机制

Target of Action

NCS-MP-NODA is primarily used as a chelator for Al18F labeling of peptides and antibodies . It has been used in the development of radiotracers for Positron Emission Tomography (PET) imaging . The primary targets of this compound are therefore the peptides and antibodies that it is bound to for the purpose of imaging.

Mode of Action

this compound binds to its targets (peptides or antibodies) through a process known as chelation . This involves the formation of multiple coordinate bonds between a single central atom and multiple surrounding ligands. In this case, the central atom is Al18F and the ligand is the peptide or antibody . The resulting complex is used as a radiotracer in PET imaging .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those related to the peptides or antibodies it is bound to. For example, in a study where this compound was used to label a VEGFR-1-specific single-chain version of VEGF121, the recruitment of hematopoietic stem cells with high expression of the vascular endothelial growth factor receptor 1 (VEGFR-1) was implicated in early stages of metastasis formation .

Result of Action

The primary result of this compound’s action is the creation of a radiotracer that can be used in PET imaging . This allows for the non-invasive imaging of early-stage metastases and other biological processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature at which the chelation process occurs can affect the efficiency of Al18F complexation . Furthermore, the biological environment in which the radiotracer is introduced can also influence its efficacy and stability .

生化分析

Biochemical Properties

NCS-MP-NODA plays a crucial role in biochemical reactions by acting as a chelator for aluminum-18 fluoride. It interacts with various biomolecules, including peptides and antibodies, to facilitate their labeling with Al18F. This interaction is essential for the preparation of radiotracers used in PET imaging. The chelation process involves the formation of a stable complex between this compound and Al18F, which enhances the radiochemical purity and stability of the labeled biomolecules .

Cellular Effects

This compound influences various cellular processes by enabling the labeling of biomolecules with Al18F. This labeling allows for the tracking and imaging of cellular activities in real-time using PET imaging. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it facilitates the visualization of these processes rather than directly altering them. The presence of this compound-labeled biomolecules can provide valuable insights into cellular functions and interactions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form a stable complex with Al18F. This chelation process is facilitated by the presence of the triazonane ring and diacetic acid groups in the compound’s structure. The binding interaction between this compound and Al18F is highly specific, ensuring that the labeled biomolecules retain their biological activity and specificity. This mechanism is crucial for the successful application of this compound in PET imaging, as it ensures the accurate and reliable tracking of biomolecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term efficacy. Studies have shown that this compound maintains its stability and radiochemical purity for extended periods, making it suitable for long-term imaging studies. The degradation of the compound can lead to a decrease in labeling efficiency and radiochemical purity over time. Long-term effects on cellular function are generally minimal, as the compound is primarily used for imaging purposes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At optimal dosages, the compound effectively labels biomolecules with Al18F, enabling high-quality PET imaging. At higher doses, there may be potential toxic or adverse effects, including alterations in cellular function and metabolism. Threshold effects have been observed, where the efficacy of labeling decreases beyond a certain dosage, highlighting the importance of precise dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the labeling of biomolecules with Al18F. The compound interacts with enzymes and cofactors that facilitate the chelation process, ensuring the efficient incorporation of Al18F into peptides and antibodies. This interaction can influence metabolic flux and metabolite levels, particularly in the context of radiotracer preparation and imaging studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the efficient localization and accumulation of the compound in target tissues, enhancing the quality of PET imaging. The distribution of this compound-labeled biomolecules is critical for accurate imaging and tracking of cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the labeled biomolecules are accurately tracked within the cellular environment. The presence of this compound in specific subcellular compartments can provide valuable insights into the dynamics of cellular processes .

属性

IUPAC Name |

2-[4-(carboxymethyl)-7-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c23-17(24)12-21-7-5-20(6-8-22(10-9-21)13-18(25)26)11-15-1-3-16(4-2-15)19-14-27/h1-4H,5-13H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZWESFCFFQUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-Methylethyl)-5-(trifluoromethyl)-5-[(trimethylsilyl)oxy]-3-oxazolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B6320900.png)